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Introduction
(±)-3-Phenyllactic acid (PLA), a hydroxylated analog of the amino acid phenylalanine, is a

naturally occurring organic acid that has garnered significant attention for its broad-spectrum

antimicrobial properties and potential therapeutic applications. This technical guide provides an

in-depth overview of the natural occurrence and diverse sources of PLA, presenting

quantitative data, detailed experimental protocols for its analysis, and a visual representation of

its primary biosynthetic pathway. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of natural product chemistry, microbiology, and drug

development.

Natural Occurrence and Sources
(±)-3-Phenyllactic acid is predominantly a microbial metabolite, with its presence reported in a

variety of natural and fermented products. Lactic acid bacteria (LAB) are the most prolific

producers of PLA, contributing to its occurrence in many fermented foods.[1][2][3] It is also

found in honey, particularly Manuka honey, and has been identified in certain plants and plant-

derived products.[1][4]
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A wide range of microorganisms, especially bacteria and fungi, are known to produce 3-

phenyllactic acid.

Lactic Acid Bacteria (LAB): Numerous species of LAB, including those from the genera

Lactobacillus, Pediococcus, Leuconostoc, and Enterococcus, have been identified as

producers of PLA.[5][6] These bacteria are commonly found in fermented foods and

beverages. Specific examples include Lactobacillus plantarum, Lactobacillus crustorum, and

Pediococcus acidilactici.[5][7][8] The production of PLA by these organisms is often

associated with their metabolic activity during fermentation.

Other Bacteria and Fungi: Besides LAB, other microorganisms such as Bacillus species and

the fungus Geotrichum candidum have also been reported to produce 3-phenyllactic acid.

Food Sources
The presence of (±)-3-phenyllactic acid in various food products is primarily due to microbial

fermentation.

Fermented Foods: Fermented vegetables, such as kimchi and pickles, are significant

sources of PLA due to the metabolic activity of the resident lactic acid bacteria.[7][9][10]

Sourdough bread and other fermented cereal products also contain PLA.

Honey: Honey, and particularly Manuka honey, is a notable natural source of 3-phenyllactic

acid.[4] The concentration of PLA in Manuka honey can be substantial and is considered a

marker for its authenticity and potential bioactivity.[4][11]

Plant Sources
While less common than microbial and food sources, (±)-3-phenyllactic acid has been identified

in some plant species and plant-based preparations.

Bokashi Fertilizer: This fermented organic fertilizer has been shown to contain 3-phenyllactic

acid, produced by the action of lactic acid bacteria during the fermentation process.[1][12]

Medicinal Plants: Fermented extracts of certain medicinal plants, such as Paeonia lactiflora

(white peony root), can also be a source of PLA when inoculated with specific LAB strains.[8]

[13]
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Quantitative Data on (±)-3-Phenyllactic Acid
Occurrence
The concentration of (±)-3-phenyllactic acid can vary significantly depending on the source, the

specific microbial strains involved, and the fermentation conditions. The following table

summarizes the reported quantitative data from various natural sources.
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Source Category Specific Source
Reported
Concentration

Reference(s)

Microbial Cultures

Lactobacillus

crustorum NWAFU

1078 (in MRS broth

with phenylpyruvic

acid)

Up to 45.2 mmol/L [7]

Lactobacillus

plantarum IMAU10124

(in MRS medium)

0.229 g/L [7]

Pediococcus

pentosaceus (in MRS

medium)

0.136 g/L [7]

Lactobacillus sp.

SK007 (fed-batch

fermentation)

Up to 17.38 g/L [14]

Various Lactic Acid

Bacteria Strains (in

MRS broth)

0.16 - 0.57 mM [5][6]

Lactiplantibacillus

plantarum MSC-C2 (in

MRS broth)

0.8 mM [8]

Pediococcus

pentosaceus K40 (in

MRS broth)

0.08 mM [8]

Fermented Foods

Naturally Fermented

Chinese Vegetables

(NMG pickles)

36,772.11 ng/g [7]

Naturally Fermented

Chinese Vegetables

(HEB pickles)

33,553.59 ng/g [7]
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Naturally Fermented

Chinese Vegetables

(NB pickles)

18,299.11 ng/g [7]

Kimchi

12.0–21.1 μg/mL

(early stage), 4.8–9.5

μg/mL (late stage)

[10]

Honey Manuka Honey Up to 1400 mg/kg [4]

Experimental Protocols
The accurate quantification and characterization of (±)-3-phenyllactic acid from natural sources

require robust analytical methodologies. Below are detailed protocols for the extraction and

analysis of PLA from microbial cultures and plant materials.

Protocol 1: Quantification of 3-Phenyllactic Acid from
Lactic Acid Bacteria Culture Supernatant by HPLC
This protocol is adapted from methodologies described for the analysis of PLA in MRS broth.

[15][16][17]

1. Sample Preparation: a. Culture lactic acid bacteria in MRS broth under appropriate

conditions. b. Centrifuge the culture at 12,000 x g for 10 minutes to pellet the bacterial cells.[7]

c. Collect the supernatant. d. For direct injection, filter the supernatant through a 0.22 µm or

0.45 µm syringe filter to remove any remaining cells and particulate matter.[16][18]

2. HPLC Analysis: a. Chromatographic System: A standard HPLC system equipped with a UV

detector. b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 150

mm, 5 µm).[15] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic

aqueous phase and an organic solvent. A common mobile phase is 35% methanol containing

0.05% trifluoroacetic acid (TFA).[8] Another option is 0.5% phosphoric acid in water (A) and

0.5% phosphoric acid in acetonitrile (B).[15] d. Flow Rate: 1.0 mL/min.[8][15] e. Detection: UV

detection at 210 nm or 209 nm.[8][15] f. Quantification: Prepare a standard curve using a

certified standard of (±)-3-phenyllactic acid. The concentration in the sample is determined by

comparing its peak area to the standard curve.
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Protocol 2: Extraction and Quantification of 3-
Phenyllactic Acid from Plant Material
This protocol is based on methods used for the analysis of organic acids in plant-derived

materials.[1]

1. Extraction: a. Grind the plant material (e.g., leaves, roots, or fermented plant matter) to a fine

powder using liquid nitrogen. b. Extract the powdered material with 80% acetonitrile containing

0.1% acetic acid. Perform the extraction twice to ensure complete recovery. c. Centrifuge the

extract at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C. d. Collect the supernatant and

dry it under vacuum. e. Re-dissolve the dried extract in a 5% sodium bicarbonate aqueous

solution. f. Wash the aqueous solution three times with ethyl acetate to remove non-polar

compounds. g. Adjust the pH of the aqueous phase to 2.5 with a suitable acid (e.g., HCl). h.

Extract the acidified aqueous phase with ethyl acetate. This will partition the protonated 3-

phenyllactic acid into the organic phase. i. Collect the ethyl acetate phase and evaporate it to

dryness.

2. LC-MS/MS Analysis: a. Sample Preparation: Re-dissolve the dried extract in a suitable

solvent, such as methanol. b. Chromatographic System: An LC-MS/MS system is preferred for

complex matrices like plant extracts to provide high selectivity and sensitivity. c. Column: A

reverse-phase C18 column. d. Mobile Phase: A gradient elution using water with 0.1% formic

acid (A) and acetonitrile with 0.1% formic acid (B). e. Mass Spectrometry: Operate the mass

spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.

The specific precursor and product ion transitions for 3-phenyllactic acid should be optimized. f.

Quantification: Use an internal standard (e.g., a stable isotope-labeled 3-phenyllactic acid) for

accurate quantification. Create a calibration curve with known concentrations of the standard.

Signaling Pathways and Experimental Workflows
Biosynthesis of 3-Phenyllactic Acid from Phenylalanine
The primary biosynthetic route for 3-phenyllactic acid in lactic acid bacteria involves a two-step

conversion from the amino acid L-phenylalanine. This pathway is a key part of the amino acid

catabolism in these microorganisms.
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Caption: Biosynthesis of 3-Phenyllactic Acid from L-Phenylalanine in Lactic Acid Bacteria.
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General Experimental Workflow for PLA Analysis
The following diagram illustrates a typical workflow for the isolation and quantification of 3-

phenyllactic acid from a natural source.

Sample Collection
(e.g., Microbial Culture, Food, Plant)

Extraction
(e.g., Centrifugation, Solvent Extraction)

Purification / Cleanup
(e.g., Filtration, Solid Phase Extraction)

Instrumental Analysis
(HPLC-UV or LC-MS/MS)

Data Analysis and Quantification

Reported Concentration of PLA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the analysis of 3-Phenyllactic Acid from natural sources.

Conclusion
(±)-3-Phenyllactic acid is a widely distributed natural compound, primarily of microbial origin,

with significant potential in various industrial and therapeutic applications. This technical guide

has provided a comprehensive overview of its natural occurrence, sources, and quantitative

levels, along with detailed methodologies for its analysis. The information presented herein is

intended to facilitate further research and development of this promising bioactive molecule.

The provided protocols and diagrams serve as practical tools for scientists engaged in the

study of natural products and their applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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